molecular formula C20H16N4O2S B7831976 N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7831976
M. Wt: 376.4 g/mol
InChI Key: CEXGUMWKGKQKRT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the cyano, carbonyl, and sulfanyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-11-16-18(15-9-5-2-6-10-15)23-20(24-19(16)26)27-13-17(25)22-12-14-7-3-1-4-8-14/h1-10H,12-13H2,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGUMWKGKQKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with ethyl cyanoacetate under basic conditions to form the intermediate N-benzylcyanoacetamide. This intermediate is then reacted with 5-cyano-4-oxo-6-phenyl-1H-pyrimidine-2-thiol in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Biology: Due to its structural features, the compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is often used in the development of new therapeutic agents.

Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals .

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carbonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

  • N-cyanoacetyl-2-aminobenzothiazole
  • N-cyanoacetyl-2-aminobenzimidazole
  • N-cyanoacetyl-2-aminopyridine

Uniqueness: N-benzyl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer a wide range of reactivity and biological activity. The presence of the pyrimidine ring enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development .

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